

# The Discovery and Initial Characterization of SRPIN803: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of **SRPIN803**, a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This document details the key quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound.

## Introduction

**SRPIN803** was identified through a large-scale chemical library screening as a novel inhibitor of SRPK1. Subsequent characterization revealed its potent dual inhibitory activity against both SRPK1 and CK2. This dual action leads to the effective prevention of Vascular Endothelial Growth Factor (VEGF) production, a key mediator of angiogenesis. The initial research highlights the potential of **SRPIN803** as a therapeutic agent for diseases characterized by excessive angiogenesis, such as age-related macular degeneration (AMD).

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from the initial characterization of **SRPIN803**.

Table 1: In Vitro Kinase Inhibitory Activity of **SRPIN803** 



Target Kinase	IC50 (μM)	Reference
SRPK1	2.4	[1]
CK2	0.21	[1]
SRPK1	7.5	[2]
CK2	0.68	[2]

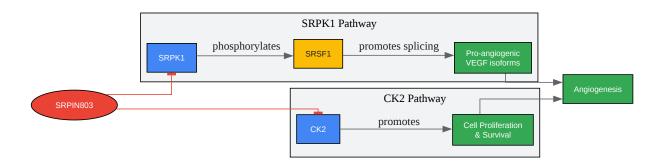
Table 2: In Vitro Cytostatic and Cytotoxic Activity of SRPIN803

Cell Line	Assay Type	Value (μM)	Reference
Hcc827	GI50	80 - 98	[2]
PC3	GI50	80 - 98	[2]
U87	GI50	80 - 98	[2]
MCF7	IC50	61	[3][4]
MRC5	IC50	63	[3][4]

# **Signaling Pathway and Mechanism of Action**

**SRPIN803** exerts its anti-angiogenic effects by inhibiting SRPK1 and CK2, which are involved in the regulation of VEGF expression. SRPK1 phosphorylates serine/arginine-rich (SR) splicing factors, such as SRSF1, leading to the production of pro-angiogenic VEGF isoforms.[5] CK2 is also implicated in signaling pathways that promote cell proliferation and survival. By inhibiting both kinases, **SRPIN803** effectively reduces VEGF production.[6]





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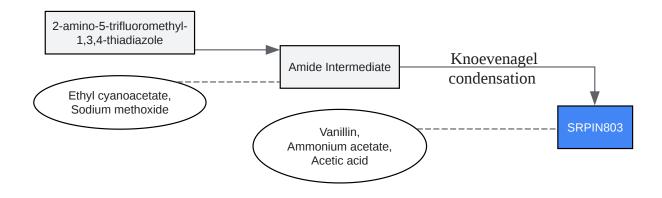
SRPIN803 mechanism of action.

# **Experimental Protocols**

This section provides detailed methodologies for the key experiments involved in the initial characterization of **SRPIN803**.

# Synthesis of SRPIN803

The synthesis of **SRPIN803** starts from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[1][2]



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Synthetic scheme of **SRPIN803**.



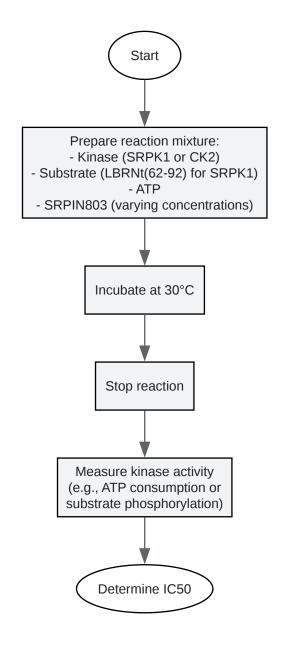
### Protocol:

- Synthesis of the Amide Intermediate: 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is reacted
  with ethyl cyanoacetate in the presence of sodium methoxide to yield the corresponding
  amide intermediate.[2]
- Knoevenagel Condensation: The amide intermediate is then subjected to a Knoevenagel condensation with vanillin in the presence of ammonium acetate and acetic acid to produce SRPIN803.[2]

## **In Vitro Kinase Inhibition Assay**

The inhibitory activity of **SRPIN803** against SRPK1 and CK2 was determined using an in vitro kinase assay.





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Workflow for in vitro kinase assay.

## Protocol for SRPK1 Inhibition Assay:

- Reaction Components: The assay is performed in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2) containing SRPK1, the substrate GST-LBRNt(62-92), ATP (e.g., 50 μM), and varying concentrations of SRPIN803.[7][8]
- Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 5 minutes).



- Detection: Kinase activity is quantified by measuring the incorporation of radiolabeled phosphate from [y-32P]ATP into the substrate or by using a luminescence-based ATP detection kit.[7][8]
- IC50 Calculation: The concentration of **SRPIN803** that inhibits 50% of the kinase activity (IC50) is determined from a dose-response curve.

## Protocol for CK2 Inhibition Assay:

 The protocol is similar to the SRPK1 assay, with the substitution of CK2 for SRPK1 and a suitable CK2 substrate. The specific substrate used in the initial characterization was not detailed in the reviewed literature.

## **Cell Viability (MTT) Assay**

The cytostatic and cytotoxic effects of **SRPIN803** on various cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

#### Protocol:

- Cell Seeding: Cancer cell lines (e.g., Hcc827, PC3, U87) are seeded in 96-well plates at a
  predetermined density and allowed to adhere overnight.[9][10]
- Compound Treatment: The cells are then treated with various concentrations of SRPIN803 for a specified duration (e.g., 72 hours).[10]
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
- Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[9]
- Absorbance Measurement: The absorbance is measured at a wavelength of approximately
   570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are calculated.



## In Vivo Zebrafish Angiogenesis Assay

The anti-angiogenic activity of **SRPIN803** was assessed in a zebrafish model.[3][4]

#### Protocol:

- Embryo Treatment: Zebrafish embryos, often from a transgenic line with fluorescent blood vessels (e.g., Tg(kdrl:EGFP)), are treated with **SRPIN803** at various concentrations.[6]
- Incubation: The embryos are incubated for a specific period (e.g., 72 hours).[6]
- Imaging: The development of intersegmental vessels (ISVs) is visualized and imaged using fluorescence microscopy.
- Quantification: The extent of angiogenesis is quantified by measuring parameters such as the length or number of ISVs. The percentage of inhibition compared to a control group is then calculated.

# In Vivo Mouse Model of Choroidal Neovascularization (CNV)

The efficacy of **SRPIN803** in a model of age-related macular degeneration was evaluated using a laser-induced choroidal neovascularization (CNV) mouse model.[11]

#### Protocol:

- Animal Model: C57BL/6J mice are typically used for this model.[12]
- Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.[12]
- Laser Photocoagulation: A laser is used to create burns on the retina, which ruptures Bruch's membrane and induces CNV. Typical laser settings are a 532 nm wavelength, 100-240 mW power, 100 μm spot size, and 0.1-second duration.[12][13]
- SRPIN803 Administration: SRPIN803 is administered, for example, as a topical eye ointment.[11]



• Evaluation of CNV: After a set period (e.g., 7 days), the extent of CNV is assessed. This can be done by perfusing the mice with a fluorescent dye (e.g., FITC-dextran) and imaging the choroidal flat mounts to measure the area of neovascularization.[13]

## Conclusion

The initial characterization of **SRPIN803** has established it as a potent dual inhibitor of SRPK1 and CK2 with significant anti-angiogenic properties. The data from in vitro and in vivo studies demonstrate its potential as a therapeutic agent for angiogenesis-dependent diseases. The detailed experimental protocols provided in this guide offer a foundation for further research and development of **SRPIN803** and related compounds.

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